4-acetyl-N-[2-(2-ethylphenoxy)ethyl]-N-methylbenzamide
Vue d'ensemble
Description
4-acetyl-N-[2-(2-ethylphenoxy)ethyl]-N-methylbenzamide, also known as AEE788, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of tyrosine kinase inhibitors, which are known to inhibit the activity of enzymes involved in cell signaling pathways.
Applications De Recherche Scientifique
4-acetyl-N-[2-(2-ethylphenoxy)ethyl]-N-methylbenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several tyrosine kinases, including epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). These kinases are known to play a crucial role in tumor growth and angiogenesis, making them attractive targets for cancer therapy.
Mécanisme D'action
4-acetyl-N-[2-(2-ethylphenoxy)ethyl]-N-methylbenzamide exerts its anti-cancer effects by inhibiting the activity of tyrosine kinases, which are involved in various signaling pathways that promote tumor growth and angiogenesis. By inhibiting these kinases, 4-acetyl-N-[2-(2-ethylphenoxy)ethyl]-N-methylbenzamide can block the downstream signaling pathways that promote cell proliferation and survival, leading to decreased tumor growth and angiogenesis.
Biochemical and Physiological Effects:
4-acetyl-N-[2-(2-ethylphenoxy)ethyl]-N-methylbenzamide has been shown to have significant anti-tumor activity in preclinical studies. It has been shown to inhibit the growth of several tumor cell lines, including breast, lung, colon, and prostate cancer cells. 4-acetyl-N-[2-(2-ethylphenoxy)ethyl]-N-methylbenzamide has also been shown to inhibit angiogenesis in vitro and in vivo, which is a crucial step in tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-acetyl-N-[2-(2-ethylphenoxy)ethyl]-N-methylbenzamide is its specificity for tyrosine kinases, which makes it an attractive target for cancer therapy. However, one of the limitations of 4-acetyl-N-[2-(2-ethylphenoxy)ethyl]-N-methylbenzamide is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 4-acetyl-N-[2-(2-ethylphenoxy)ethyl]-N-methylbenzamide. One potential direction is to investigate its potential as a combination therapy with other anti-cancer agents. Another potential direction is to investigate its potential as a therapy for other diseases, such as cardiovascular disease. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of 4-acetyl-N-[2-(2-ethylphenoxy)ethyl]-N-methylbenzamide, which could help to optimize its therapeutic potential.
Propriétés
IUPAC Name |
4-acetyl-N-[2-(2-ethylphenoxy)ethyl]-N-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-4-16-7-5-6-8-19(16)24-14-13-21(3)20(23)18-11-9-17(10-12-18)15(2)22/h5-12H,4,13-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRKYHWRMHQGEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCN(C)C(=O)C2=CC=C(C=C2)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-[2-(2-ethylphenoxy)ethyl]-N-methylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.